4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride 4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.: 2034473-34-0
VCID: VC7471899
InChI: InChI=1S/C15H11N5S2.ClH/c1-9-4-5-16-7-13(9)17-15-18-14(8-21-15)10-2-3-11-12(6-10)20-22-19-11;/h2-8H,1H3,(H,17,18);1H
SMILES: CC1=C(C=NC=C1)NC2=NC(=CS2)C3=CC4=NSN=C4C=C3.Cl
Molecular Formula: C15H12ClN5S2
Molecular Weight: 361.87

4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride

CAS No.: 2034473-34-0

Cat. No.: VC7471899

Molecular Formula: C15H12ClN5S2

Molecular Weight: 361.87

* For research use only. Not for human or veterinary use.

4-(benzo[c][1,2,5]thiadiazol-5-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride - 2034473-34-0

Specification

CAS No. 2034473-34-0
Molecular Formula C15H12ClN5S2
Molecular Weight 361.87
IUPAC Name 4-(2,1,3-benzothiadiazol-5-yl)-N-(4-methylpyridin-3-yl)-1,3-thiazol-2-amine;hydrochloride
Standard InChI InChI=1S/C15H11N5S2.ClH/c1-9-4-5-16-7-13(9)17-15-18-14(8-21-15)10-2-3-11-12(6-10)20-22-19-11;/h2-8H,1H3,(H,17,18);1H
Standard InChI Key QPUOMVBLRPOQJN-UHFFFAOYSA-N
SMILES CC1=C(C=NC=C1)NC2=NC(=CS2)C3=CC4=NSN=C4C=C3.Cl

Introduction

The compound 4-(benzo[c] thiadiazol-5-yl)-N-(4-methylpyridin-3-yl)thiazol-2-amine hydrochloride represents a novel heterocyclic structure with potential applications in medicinal chemistry. Its molecular framework combines a benzo[c] thiadiazole core with a thiazole ring and a pyridine derivative, creating a platform for biological activity exploration. Compounds with similar scaffolds have demonstrated significant pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Structural Overview

The chemical structure of this compound includes:

  • Benzo[c]125thiadiazole: Known for its electron-withdrawing properties and ability to interact with biological targets.

  • Thiazole ring: A common moiety in bioactive molecules with antimicrobial and anticancer potential.

  • Pyridine derivative: Enhances solubility and provides functional versatility for receptor binding.

The hydrochloride salt form improves the compound's stability and solubility, making it suitable for biological studies.

Synthesis

While specific synthesis details for this compound are not directly available in the provided data, related thiazole derivatives are typically synthesized via:

  • Cyclization reactions involving thiourea or thiosemicarbazide.

  • Coupling reactions to introduce the benzo[c] thiadiazole group.

  • Salt formation using hydrochloric acid to enhance solubility.

Characterization Techniques

Compounds of this type are characterized using:

  • Nuclear Magnetic Resonance (NMR): To confirm structural integrity (e.g., proton and carbon shifts).

  • Mass Spectrometry (MS): For molecular weight verification.

  • Infrared Spectroscopy (IR): To identify functional groups.

These methods ensure the purity and correct assembly of the compound's molecular framework.

Biological Activity

Although specific biological data for this compound is unavailable in the search results, analogous structures suggest potential activities:

  • Antimicrobial Activity: Thiazole derivatives have shown efficacy against Gram-positive and Gram-negative bacteria by disrupting bacterial enzymes or membranes .

  • Anticancer Properties: Benzo[c] thiadiazole-containing compounds exhibit cytotoxicity against cancer cell lines through apoptosis induction or cell cycle arrest .

  • Anti-inflammatory Potential: Molecular docking studies on related compounds indicate inhibition of enzymes like 5-lipoxygenase (5-LOX), which is implicated in inflammation .

Comparative Analysis of Related Compounds

Below is a table summarizing properties of structurally similar compounds:

Compound NameActivityIC50/Key DataReference
N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamideAntimicrobial/AnticancerEffective against MCF7 cells
Benzo(c)(1,2,5)thiadiazol-4-ylmethanamineAntimicrobialNot specified
Thiadiazole derivativesAnticancerIC50 = 2.44 µM (LoVo cells)

Applications and Future Directions

Given its structural complexity and potential bioactivity:

  • Drug Development: The compound can serve as a lead molecule for designing drugs targeting cancer or bacterial infections.

  • Molecular Docking Studies: Computational studies can predict interactions with enzymes or receptors.

  • In Vitro Assays: Testing against microbial strains or cancer cell lines to validate activity.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator